molecular formula C24H20N6O B10934324 N-[4-(1H-benzimidazol-1-yl)phenyl]-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[4-(1H-benzimidazol-1-yl)phenyl]-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10934324
M. Wt: 408.5 g/mol
InChI Key: UQIFBEIJYPKHHW-UHFFFAOYSA-N
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Description

N~4~-[4-(1H-1,3-BENZIMIDAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a benzimidazole moiety, a pyrazolopyridine core, and a carboxamide group. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[4-(1H-1,3-BENZIMIDAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~4~-[4-(1H-1,3-BENZIMIDAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Acetonitrile, ethanol, and dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N~4~-[4-(1H-1,3-BENZIMIDAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N4-[4-(1H-1,3-BENZIMIDAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C24H20N6O

Molecular Weight

408.5 g/mol

IUPAC Name

N-[4-(benzimidazol-1-yl)phenyl]-6-cyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H20N6O/c1-29-23-19(13-26-29)18(12-21(28-23)15-6-7-15)24(31)27-16-8-10-17(11-9-16)30-14-25-20-4-2-3-5-22(20)30/h2-5,8-15H,6-7H2,1H3,(H,27,31)

InChI Key

UQIFBEIJYPKHHW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)N5C=NC6=CC=CC=C65

Origin of Product

United States

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